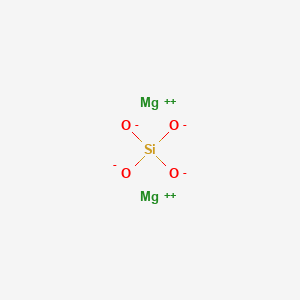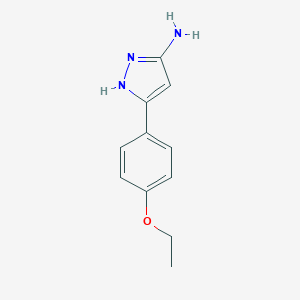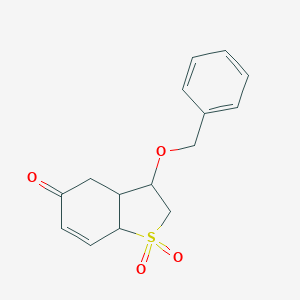
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one, also known as DPT, is a synthetic compound that belongs to the class of benzothiophenes. It has been of great interest to the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has shown potential in various scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, particularly breast cancer cells. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been found to have anti-inflammatory and antioxidant properties. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is not fully understood. However, it is believed that 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one exerts its effects by modulating various signaling pathways in the body. For example, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Effets Biochimiques Et Physiologiques
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to modulate the levels of various cytokines and chemokines, which play a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in lab experiments is its high potency. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is stable and easy to handle, which makes it a popular choice for in vitro experiments. However, one limitation of using 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is its potential toxicity. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to be cytotoxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one. One area of interest is the development of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and toxicity of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in vivo, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one involves the reaction of 2-mercaptobenzoic acid with acetic anhydride and phenylmagnesium bromide. The reaction mixture is then subjected to reflux and the resulting product is purified by column chromatography to obtain 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in high yield. This synthetic route has been optimized for large-scale production of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one.
Propriétés
Numéro CAS |
135138-42-0 |
|---|---|
Nom du produit |
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
Formule moléculaire |
C15H16O4S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C15H16O4S/c16-12-6-7-15-13(8-12)14(10-20(15,17)18)19-9-11-4-2-1-3-5-11/h1-7,13-15H,8-10H2 |
Clé InChI |
WPOOONGUNIWHDE-UHFFFAOYSA-N |
SMILES |
C1C2C(CS(=O)(=O)C2C=CC1=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1C2C(CS(=O)(=O)C2C=CC1=O)OCC3=CC=CC=C3 |
Synonymes |
3-benzyloxy-2,3,3a,7a-tetrahydrobenzothiophen-5-(4H)-one-1,1-dioxide 3-BTBTD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
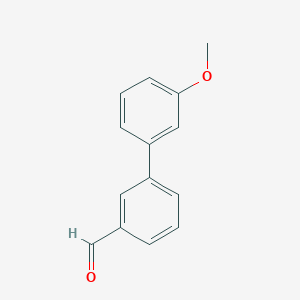
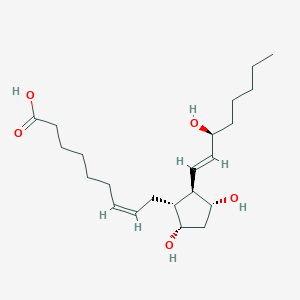
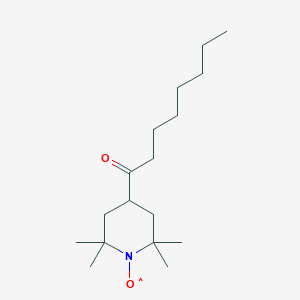
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
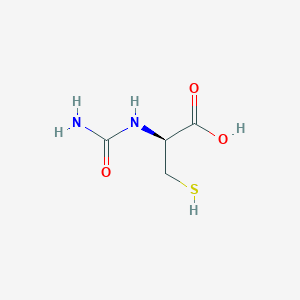
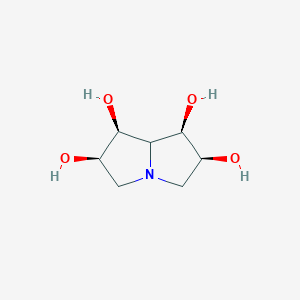
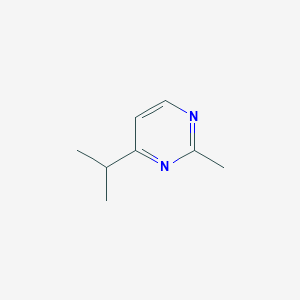
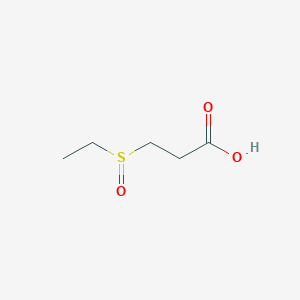
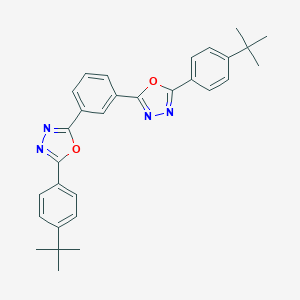
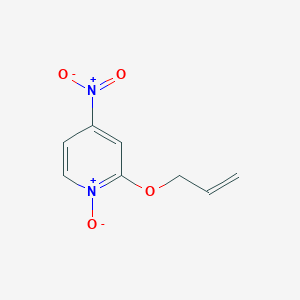
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
